molecular formula C16H16N4O2S B3006978 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034595-87-2

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B3006978
CAS No.: 2034595-87-2
M. Wt: 328.39
InChI Key: YZDQVSSKWQLAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring linked to a thiophene moiety via an ethyl spacer, with a cyclopropyl-substituted isoxazole carboxamide group. The pyrazole and thiophene groups contribute to π-π stacking interactions, while the cyclopropyl substituent enhances metabolic stability .

Properties

IUPAC Name

5-cyclopropyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-16(13-8-15(22-19-13)11-2-3-11)17-9-14(12-4-7-23-10-12)20-6-1-5-18-20/h1,4-8,10-11,14H,2-3,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDQVSSKWQLAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) GSK2830371 (CAS: 1404456-53-6)
  • Structure: (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide.
  • Key Differences: Thiophene Position: GSK2830371 contains a thiophen-2-yl group, whereas the target compound has a thiophen-3-yl substitution, altering steric and electronic interactions. Core Heterocycles: GSK2830371 uses a pyridine-aminomethyl-thiophene scaffold, while the target compound employs a pyrazole-isoxazole hybrid. Molecular Weight: GSK2830371 (461.02 g/mol) is heavier due to its cyclopentyl and pyridine substituents .
(b) Thiazol-5-ylmethyl Derivatives (PF 43(1), 2017)
  • Examples : Compounds with thiazole-ureido and hydroperoxypropan-2-yl groups.
  • Functional Groups: The hydroperoxy group in thiazole derivatives introduces oxidative instability compared to the cyclopropyl group in the target compound .

Pharmacokinetic and Functional Comparisons

Parameter Target Compound GSK2830371 Thiazol-5-ylmethyl Derivatives
Molecular Weight (g/mol) ~420 (estimated) 461.02 500–600 (reported)
Aromatic Systems Pyrazole, thiophen-3-yl, isoxazole Thiophen-2-yl, pyridine Thiazole, phenyl
Metabolic Stability High (cyclopropyl group) Moderate (cyclopentyl) Low (hydroperoxy group)
Reported Applications Kinase inhibition (hypothetical) Bcl-xL inhibitor (preclinical) Protease modulation

Notes:

  • The target compound’s thiophen-3-yl substitution may enhance selectivity for 3D-structured enzyme pockets compared to thiophen-2-yl analogues like GSK2830371 .
  • Thiazole derivatives exhibit lower metabolic stability due to reactive hydroperoxy groups, limiting therapeutic utility .

Research Findings

  • GSK2830371 : Demonstrated efficacy in Bcl-xL inhibition (IC₅₀ = 0.6 µM) but showed hepatotoxicity in preclinical trials due to off-target effects. The cyclopentyl group contributes to lipophilicity, reducing aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.